molecular formula C19H19ClN6 B2653632 3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380088-67-3

3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No.: B2653632
CAS No.: 2380088-67-3
M. Wt: 366.85
InChI Key: COWPHDMECLZPJB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group and a piperazine ring linked to a methylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Substitution Reactions: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

    Piperazine Ring Introduction: The piperazine ring is attached through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.

    Methylpyrimidinyl Group Attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6/c1-14-21-9-8-18(22-14)25-10-12-26(13-11-25)19-7-6-17(23-24-19)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWPHDMECLZPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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